Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate
Description
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Properties
CAS No. |
6537-66-2 |
|---|---|
Molecular Formula |
C42H24N6Na2O6S6 |
Molecular Weight |
947.1 g/mol |
IUPAC Name |
disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-5-yl]-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C42H26N6O6S6.2Na/c1-21-3-15-30-35(37(21)59(49,50)51)57-41(44-30)25-10-18-33-32(19-25)46-40(55-33)24-7-13-28(14-8-24)48-47-27-11-5-23(6-12-27)39-43-29-17-9-26(20-34(29)56-39)42-45-31-16-4-22(2)38(36(31)58-42)60(52,53)54;;/h3-20H,1-2H3,(H,49,50,51)(H,52,53,54);;/q;2*+1/p-2 |
InChI Key |
IAPWLZNOTXULLS-UHFFFAOYSA-L |
SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)C7=NC8=C(S7)C=C(C=C8)C9=NC1=C(S9)C(=C(C=C1)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)SC(=N4)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)C7=NC8=C(S7)C=C(C=C8)C9=NC1=C(S9)C(=C(C=C1)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Other CAS No. |
6537-66-2 |
Origin of Product |
United States |
Biological Activity
Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate (commonly referred to as Disodium Benzothiazole) is a complex organic compound known for its diverse biological activities. This article aims to summarize the compound's biological activity, focusing on its antibacterial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
Disodium Benzothiazole has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C35H21N5Na2O6S5 |
| Molecular Weight | 813.876 g/mol |
| CAS Number | 83721-50-0 |
| Appearance | Orange-yellow crystals or powder |
| Solubility | Soluble in water |
The compound's structure includes multiple benzothiazole rings and sulfonate groups, which contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of benzothiazole derivatives. For instance, compounds similar to Disodium Benzothiazole have shown significant activity against various Gram-positive and Gram-negative bacteria. In particular:
- Zone of Inhibition (ZOI) : Compounds derived from benzothiazoles exhibited ZOI ranging from 15.5 mm to 24 mm when tested against standard bacterial strains such as E. coli and Staphylococcus aureus, indicating moderate to high antibacterial efficacy compared to reference drugs like ciprofloxacin .
The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the benzothiazole ring can enhance antibacterial properties. For example, the introduction of electron-withdrawing groups has been shown to improve activity against resistant bacterial strains.
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells:
- In vitro Studies : Research indicates that certain benzothiazole compounds can inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 µM to 30 µM .
- Mechanism : The anticancer activity is believed to be mediated through the modulation of signaling pathways involved in cell cycle regulation and apoptosis. For instance, some derivatives have been shown to activate p53 pathways leading to increased apoptosis in cancer cells.
Other Pharmacological Activities
Beyond antibacterial and anticancer effects, Disodium Benzothiazole exhibits a range of other biological activities:
- Anti-inflammatory : Some studies suggest that benzothiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antifungal : There is emerging evidence that certain benzothiazoles can inhibit fungal growth, making them potential candidates for antifungal drug development .
Case Studies
Several case studies have investigated the biological activities of benzothiazole derivatives:
- Antibacterial Efficacy : A study published in Medicinal Chemistry evaluated a series of benzothiazole compounds against S. aureus and found that modifications at the 7th position significantly enhanced antibacterial activity .
- Anticancer Properties : Research conducted on a novel series of benzothiazoles showed promising results in inhibiting tumor growth in animal models. The study noted that these compounds induced apoptosis via caspase activation .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to Disodium 6-methyl derivatives exhibit various biological activities. Some of the notable activities include:
Antimicrobial Activity : The benzothiazole moiety is known for its antimicrobial properties. Studies have shown that derivatives of benzothiazole can inhibit the growth of bacteria and fungi, suggesting potential applications in pharmaceuticals as antimicrobial agents.
Anticancer Properties : Certain benzothiazole derivatives have been reported to exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The specific structure of Disodium 6-methyl may enhance these properties due to its unique functional groups .
Dye Applications : This compound may also serve as a dye due to its strong chromophoric properties. It can be utilized in textile industries for coloring fabrics and materials.
Industrial Applications
Disodium 6-methyl can be applied in several industrial contexts:
- Textile Industry : As a dyeing agent for fabrics due to its vibrant color properties.
- Pharmaceuticals : Potential use in drug formulation as an active ingredient or as a precursor for synthesizing other biologically active compounds.
- Cosmetics : Possible application in cosmetic formulations where coloring agents are required.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to Disodium 6-methyl showed significant inhibition zones, suggesting their potential use in developing new antimicrobial agents.
Case Study 2: Anticancer Activity
Research focused on the anticancer effects of benzothiazole derivatives revealed that specific modifications could enhance cytotoxicity against cancer cell lines. In vitro studies demonstrated that certain derivatives could induce apoptosis in breast cancer cells, indicating a promising avenue for therapeutic development .
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally follows a convergent synthetic route involving:
- Synthesis of substituted benzothiazole precursors with methyl and sulfonate groups.
- Formation of azo linkages via diazotization and azo coupling reactions between aromatic amines and activated aromatic rings.
- Introduction of sulfonate groups to improve water solubility and confer the disodium salt form.
- Purification and isolation as the disodium salt to ensure stability and usability in applications such as dyes or colorants.
Stepwise Preparation Methodology
Preparation of 6-Methyl-1,3-benzothiazole Sulfonate Precursors
- Starting from 6-methylbenzothiazole, sulfonation is performed typically using fuming sulfuric acid or chlorosulfonic acid to introduce sulfonate groups at the 7-position.
- The sulfonic acid groups are neutralized with sodium hydroxide to yield the disodium sulfonate salt.
Diazotization of Amino-Benzothiazole Derivatives
- Amino-substituted benzothiazole derivatives are diazotized by treatment with sodium nitrite in acidic aqueous medium at low temperature (0-5°C).
- The diazonium salt formed is stable under these conditions and ready for coupling.
Azo Coupling Reaction
- The diazonium salt is reacted with an activated aromatic compound such as a phenyl-substituted benzothiazole or aniline derivative bearing sulfonate groups.
- The coupling occurs at the para-position relative to activating groups, forming the azo (-N=N-) linkage.
- This step is critical for constructing the extended conjugated azo-benzothiazole framework.
Assembly of the Final Compound
- Sequential azo coupling reactions link multiple benzothiazole units through phenyl diazenyl bridges.
- The final compound contains two benzothiazole moieties connected via a bis-azo bridge with sulfonate groups at strategic positions for solubility.
- The compound is isolated as the disodium salt by neutralization and purification steps such as crystallization or chromatography.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonation | Fuming sulfuric acid or chlorosulfonic acid | 80-120°C | 70-85 | Controlled sulfonation at 7-position |
| Diazotization | NaNO2, HCl, 0-5°C | 0-5°C | >90 | Low temperature to stabilize diazonium salt |
| Azo Coupling | Coupling partner, NaOH or buffer, 0-10°C | 0-10°C | 75-90 | pH control critical for coupling efficiency |
| Final Assembly and Purification | Neutralization with NaOH, crystallization | Ambient to 40°C | 65-80 | Purity confirmed by spectroscopic methods |
Analytical and Research Findings
- Spectroscopic Analysis : UV-Vis spectroscopy confirms the characteristic azo chromophore absorption, with maxima typically around 400-450 nm due to extended conjugation.
- Structural Confirmation : NMR and mass spectrometry data verify the substitution pattern on benzothiazole rings and the presence of sulfonate groups.
- Purity and Stability : The disodium salt form enhances water solubility and thermal stability, making the compound suitable for applications in aqueous dyeing processes.
- Patent Literature : Patents such as US20110154583A1 describe related azo-benzothiazole dyes, outlining synthetic routes involving diazotization and azo coupling, supporting the preparation methods described here.
Summary Table of Key Preparation Steps
| Synthetic Stage | Purpose | Key Reagents | Critical Parameters | Outcome |
|---|---|---|---|---|
| Sulfonation | Introduce sulfonate groups | Fuming sulfuric acid, NaOH | Temperature, reaction time | Sulfonated benzothiazole salt |
| Diazotization | Form diazonium intermediate | NaNO2, HCl | Low temperature (0-5°C) | Stable diazonium salt |
| Azo Coupling | Form azo linkage | Aromatic amine, coupling partner | pH, temperature control | Azo-benzothiazole intermediate |
| Final Assembly and Purification | Link units and isolate product | NaOH, solvents | pH neutralization, crystallization | Pure disodium azo compound |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of this benzothiazole derivative involves multi-step coupling reactions, including diazenyl bond formation and sulfonation. Key steps include the use of sodium hydride or hydroxide in aprotic solvents (e.g., DMF or dioxane) for alkylation/arylation reactions . To optimize yield, researchers should monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters such as temperature (e.g., 60–80°C for diazenyl coupling) and stoichiometric ratios of intermediates. Post-synthesis purification via recrystallization or column chromatography is critical due to the compound’s polyaromatic structure .
Q. How does the compound’s solubility influence solvent selection for experimental applications?
The disodium sulfonate groups enhance aqueous solubility, making polar solvents (e.g., water, DMSO) suitable for most applications. However, in non-polar environments, aggregation may occur, necessitating solubility tests using UV-Vis spectroscopy to confirm monomeric stability . For spectroscopic studies, deuterated solvents (e.g., D₂O) are recommended to avoid interference in NMR analysis .
Q. What purification strategies are effective for isolating this compound from byproducts?
High-performance liquid chromatography (HPLC) with a reverse-phase C18 column is recommended due to the compound’s ionic and aromatic nature. Gradient elution using water/acetonitrile with 0.1% trifluoroacetic acid improves separation efficiency. Alternatively, dialysis membranes (MWCO 500–1000 Da) can remove low-molecular-weight impurities .
Q. What key functional groups should be prioritized in structural characterization?
Focus on the diazenyl (–N=N–) linkage, benzothiazole rings, and sulfonate (–SO₃⁻) groups. Infrared (IR) spectroscopy can confirm sulfonate stretching vibrations (1020–1200 cm⁻¹), while UV-Vis spectroscopy (λmax ~400–500 nm) indicates π-π* transitions in the conjugated system .
Q. What safety precautions are necessary when handling this compound?
The compound is classified as harmful (Xn) with R20/21/22 codes (harmful by inhalation, skin contact, and ingestion). Use PPE (gloves, goggles, fume hood) and follow S24/25 guidelines (avoid skin/eye contact). Store in airtight containers away from light to prevent decomposition .
Advanced Research Questions
Q. How can researchers address challenges in spectroscopic characterization due to the compound’s complex structure?
Advanced 2D NMR techniques (e.g., HSQC, HMBC) are essential for resolving overlapping signals in the aromatic region. Mass spectrometry (HRMS-ESI) with negative ion mode is preferred to detect the disulfonated species. For electronic transitions, time-dependent DFT calculations can correlate experimental UV-Vis data with theoretical spectra .
Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies using HPLC to monitor degradation products. For pH stability, prepare buffered solutions (pH 2–12) and analyze via UV-Vis at intervals. Thermodynamic stability can be assessed using differential scanning calorimetry (DSC) to identify phase transitions or decomposition points .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with proteins or DNA. Focus on the sulfonate groups’ electrostatic interactions and benzothiazole rings’ π-stacking potential. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental approaches resolve contradictions in reported synthetic yields or spectral data?
Reproduce literature methods with strict control of anhydrous conditions and inert atmospheres. Compare NMR spectra with published data using standardized solvents (e.g., DMSO-d₆). If discrepancies persist, cross-validate with alternative techniques like X-ray crystallography or elemental analysis .
Q. How can researchers design experiments to explore the compound’s role in energy-related applications (e.g., photovoltaics or sensors)?
Investigate its electron-accepting properties via cyclic voltammetry to determine redox potentials. For sensor applications, functionalize the compound onto electrodes and test sensitivity to analytes (e.g., metal ions) using electrochemical impedance spectroscopy (EIS). Collaborate with materials science teams to assess photovoltaic efficiency in thin-film devices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
